An In-depth Technical Guide to the Chemical Properties of 2-Propenoic Acid, 2-Phenylethyl Ester
An In-depth Technical Guide to the Chemical Properties of 2-Propenoic Acid, 2-Phenylethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-propenoic acid, 2-phenylethyl ester, commonly known as phenethyl acrylate (PEA). This versatile monomer, characterized by its aromatic phenethyl group and reactive acrylate moiety, is of significant interest in polymer chemistry, materials science, and increasingly, in the field of drug development. This document delves into its synthesis, spectroscopic signature, chemical reactivity including polymerization behavior, and its emerging applications, particularly as a scaffold for novel therapeutic agents. Safety and handling considerations are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Molecular Architecture and its Implications
2-Propenoic acid, 2-phenylethyl ester (Phenethyl Acrylate, PEA) is an organic compound with the chemical formula C₁₁H₁₂O₂. Its structure, featuring a phenylethyl group attached to an acrylate backbone, bestows upon it a unique combination of properties. The aromatic ring provides rigidity and potential for π-π stacking interactions, while the acrylate group serves as a highly reactive site for polymerization and other chemical modifications.[1] This duality makes PEA a valuable building block for a wide array of materials, from high-performance coatings and adhesives to specialized polymers for biomedical applications.[1] For drug development professionals, the phenethyl moiety is a common pharmacophore, and the acrylate group offers a convenient handle for conjugation and polymerization, opening avenues for the design of novel drug delivery systems and bioactive molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its identification, purity assessment, and quality control.
Physical Properties
Phenethyl acrylate is a colorless to pale yellow liquid with a characteristic odor. Its physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-phenylethyl prop-2-enoate | |
| Synonyms | Phenethyl acrylate, PEA | |
| CAS Number | 3530-36-7 | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 104-106 °C at 5 mmHg | |
| Density | ~1.037 g/cm³ at 20 °C | |
| Refractive Index | ~1.509 | [3] |
| Solubility | Soluble in common organic solvents; limited solubility in water. |
Spectroscopic Analysis
Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of phenethyl acrylate.
-
¹H NMR: The proton NMR spectrum of phenethyl acrylate provides characteristic signals for the vinyl, ethyl, and phenyl protons. The vinyl protons typically appear as a set of three distinct multiplets in the range of δ 5.8-6.4 ppm. The methylene protons of the ethyl group adjacent to the oxygen atom (-O-CH₂-) are observed as a triplet around δ 4.3 ppm, while the methylene protons adjacent to the phenyl ring (-CH₂-Ph) appear as a triplet around δ 2.9 ppm. The aromatic protons of the phenyl group typically resonate as a multiplet in the region of δ 7.2-7.4 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbon of the ester group (around δ 166 ppm), the vinyl carbons (in the δ 128-131 ppm region), the carbons of the phenyl ring, and the methylene carbons of the ethyl group.
The IR spectrum of phenethyl acrylate is characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies include:
-
C=O stretch (ester): A strong, sharp peak around 1725 cm⁻¹.
-
C=C stretch (alkene): A medium intensity peak around 1635 cm⁻¹.
-
C-O stretch (ester): Strong bands in the 1180-1280 cm⁻¹ region.
-
=C-H bend (alkene): Peaks in the 810-990 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) of phenethyl acrylate would be expected to show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of the phenethyl group or cleavage at the ester linkage, leading to characteristic fragment ions.
Synthesis of 2-Propenoic acid, 2-phenylethyl ester
The synthesis of phenethyl acrylate can be achieved through several methods. A common and efficient laboratory and industrial-scale preparation involves the esterification of phenethyl alcohol with acrylic acid or its derivatives.
Esterification of Phenethyl Alcohol
A widely used method is the direct esterification of phenethyl alcohol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor.[2]
Workflow for the Synthesis of Phenethyl Acrylate:
Caption: General workflow for the synthesis of phenethyl acrylate via esterification.
Detailed Experimental Protocol (Example):
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a distillation setup is charged with phenethyl alcohol, an excess of acrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).[2]
-
Reaction: The mixture is heated to a temperature of 90-120 °C with stirring. The water formed during the esterification is removed by azeotropic distillation or under vacuum to drive the reaction to completion.[2]
-
Work-up: After the reaction is complete (monitored by techniques like GC or TLC), the mixture is cooled. The excess acid is neutralized with a base solution (e.g., sodium bicarbonate). The organic layer is then washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]
-
Purification: The crude product is purified by vacuum distillation to obtain pure phenethyl acrylate.[2]
Causality behind Experimental Choices:
-
Excess Acrylic Acid: Using an excess of acrylic acid helps to shift the equilibrium towards the product side, increasing the yield of the ester.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol.
-
Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. The inhibitor prevents the premature polymerization of the monomer during synthesis and purification.
-
Vacuum Distillation: Phenethyl acrylate has a relatively high boiling point. Vacuum distillation allows for its purification at a lower temperature, minimizing the risk of thermal degradation and polymerization.
Chemical Reactivity and Polymerization
The chemical reactivity of phenethyl acrylate is dominated by the acrylate functional group, which readily undergoes polymerization and addition reactions.
Polymerization
Phenethyl acrylate can be polymerized via free-radical, anionic, and controlled radical polymerization techniques to produce poly(phenethyl acrylate). The properties of the resulting polymer are influenced by the polymerization method and conditions.
Free-radical polymerization is a common method for polymerizing phenethyl acrylate, typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide). This method is robust but offers limited control over the polymer's molecular weight and architecture.
For applications requiring well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of block copolymers, star polymers, and other advanced materials.[4]
Conceptual Diagram of Controlled Radical Polymerization:
Caption: Conceptual overview of ATRP and RAFT polymerization of phenethyl acrylate.
Phenethyl acrylate can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The tendency of monomers to copolymerize is quantified by their reactivity ratios (r₁ and r₂). For the copolymerization of phenethyl acrylate (M₁) with phenethyl methacrylate (M₂), the reactivity ratios have been reported, providing valuable information for predicting copolymer composition and microstructure.[5]
Hydrolysis
Like other esters, phenethyl acrylate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield phenethyl alcohol and acrylic acid (or its salt). The rate of hydrolysis is influenced by pH and temperature. The product has been noted for its good hydrolysis resistance in some applications.[2]
Applications in Research and Drug Development
The unique chemical structure of phenethyl acrylate makes it a valuable tool for researchers, particularly in the development of new materials and therapeutic strategies.
Polymer Chemistry and Materials Science
The primary application of phenethyl acrylate is in the synthesis of polymers with desirable properties such as high refractive index, good thermal stability, and excellent adhesive properties.[1] These polymers find use in:
-
Coatings and Adhesives: Providing enhanced durability and adhesion.[1]
-
UV-Curable Resins: As a monomer in formulations for 3D printing and coatings that cure rapidly upon exposure to UV light.[1]
-
Biomedical Devices: Copolymers of phenethyl acrylate have been investigated for use in applications such as intraocular lenses.[5]
Drug Development
The phenethyl group is a common structural motif in many biologically active compounds. The acrylate functionality provides a reactive handle for incorporating this moiety into larger molecules or polymer scaffolds, leading to potential applications in:
-
Anticancer Agents: Derivatives of acrylic acid and its esters, including those with phenethyl-like structures, have been synthesized and evaluated as potential anticancer agents. These compounds can be designed to target specific cellular pathways involved in cancer progression.
-
Drug Delivery Systems: Phenethyl acrylate can be polymerized or copolymerized to form nanoparticles, hydrogels, or other drug delivery vehicles.[6] The hydrophobic nature of the phenethyl group can be utilized to encapsulate and control the release of hydrophobic drugs.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling phenethyl acrylate.
-
Hazards: Phenethyl acrylate is generally considered to be a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation. Acrylates as a class are known to be potential skin sensitizers.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. The container should be tightly sealed. Polymerization can be inhibited by the addition of a stabilizer.
Toxicity Profile: While comprehensive toxicological data specifically for phenethyl acrylate is limited in the public domain, the general toxicity of acrylates should be considered. Acute toxicity is generally low, but repeated exposure may lead to skin sensitization.[3] More specific in vivo and in vitro studies are needed for a complete toxicological assessment.
Conclusion
2-Propenoic acid, 2-phenylethyl ester is a versatile monomer with a unique combination of properties derived from its aromatic and acrylate functionalities. Its well-defined synthesis, reactivity, and the tunable properties of its polymers make it a valuable compound for both materials science and drug development. For researchers and scientists, phenethyl acrylate offers a platform for creating novel materials with tailored characteristics. For drug development professionals, it represents a promising scaffold for the design of new therapeutic agents and advanced drug delivery systems. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.
References
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Preparation method of 2-phenylethyl acrylate. CN112079714A.
-
Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate.
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Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. TSI Journals.
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High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis. SpecialChem.
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In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. PubMed.
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Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate.
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State-of-All-the-Art and Prospective Hydrogel-Based Transdermal Drug Delivery Systems. MDPI.
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2-Phenoxyethyl acrylate - Optional[1H NMR] - Spectrum - SpectraBase.
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2-Phenylethyl acrylate, min. 92%. Polysciences, Inc.
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Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. MDPI.
-
Method for preparing 2-phenylacrylic acid and ester thereof. CN1418860A.
-
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. Tokyo Chemical Industry Co., Ltd.
-
Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online.
-
ICRTG - Matyjaszewski Polymer Group. Carnegie Mellon University.
-
Phenylethyl methacrylate. NIST WebBook.
-
2-PHENYLETHYL ACRYLATE(3530-36-7) 1H NMR spectrum. ChemicalBook.
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2-Phenylethyl acrylate - Optional[Raman] - Spectrum - SpectraBase.
-
Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Semantic Scholar.
-
Two-dimensional NMR studies of acrylate copolymers*. IUPAC.
-
Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems. PMC.
-
Living Radical Polymerization by the RAFT Process - A Second Update. SciSpace.
-
Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. NIH.
-
Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements. PubMed.
-
Living Radical Polymerization by the RAFT Process – A Third Update. ConnectSci.
-
Acrylic Polymers in the Healthcare Industry. MDDI.
-
Smart Hydrogels for Advanced Drug Delivery Systems. Semantic Scholar.
-
Discovery of the RAFT Process and Its Impact on Radical Polymerization. Macromolecules.
-
Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. ResearchGate.
-
STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.
-
FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. RJPBCS. 7
-
Curing an Acrylate with FTIR Spectroscopy. AZoM.
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Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Thermo Fisher Scientific.
-
2-PHENYLETHYL ACRYLATE. ChemicalBook.
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2-Phenylethyl acrylate. Polysciences - SpecialChem.
-
2-Ethylhexyl acrylate(103-11-7) 13C NMR spectrum. ChemicalBook.
-
hnl17_sln.html.
-
Ethyl Acrylate CAS No. 140-88-5. ECETOC.
-
Supplementary Material (ESI) for Green Chemistry.
-
Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione. PMC.
-
Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. PMC.
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate.
-
Genotoxicity of Acrylic Acid, Methyl Acrylate, Ethyl Acrylate, Methyl Methacrylate, and Ethyl Methacrylate in L5178Y Mouse Lymphoma Cells. PubMed.
-
Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
-
Structural and end-group analysis of synthetic acrylate co-polymers by matrix-assisted laser desorption time-of-flight mass spectrometry: Distribution of pendant carboxyl groups. ResearchGate.
-
Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS. BioChromato. ##
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-propenoic acid, 2-phenylethyl ester, commonly known as phenethyl acrylate (PEA). This versatile monomer, characterized by its aromatic phenethyl group and reactive acrylate moiety, is of significant interest in polymer chemistry, materials science, and increasingly, in the field of drug development. This document delves into its synthesis, spectroscopic signature, chemical reactivity including polymerization behavior, and its emerging applications, particularly as a scaffold for novel therapeutic agents. Safety and handling considerations are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Molecular Architecture and its Implications
2-Propenoic acid, 2-phenylethyl ester (Phenethyl Acrylate, PEA) is an organic compound with the chemical formula C₁₁H₁₂O₂. Its structure, featuring a phenylethyl group attached to an acrylate backbone, bestows upon it a unique combination of properties. The aromatic ring provides rigidity and potential for π-π stacking interactions, while the acrylate group serves as a highly reactive site for polymerization and other chemical modifications.[1] This duality makes PEA a valuable building block for a wide array of materials, from high-performance coatings and adhesives to specialized polymers for biomedical applications.[1] For drug development professionals, the phenethyl moiety is a common pharmacophore, and the acrylate group offers a convenient handle for conjugation and polymerization, opening avenues for the design of novel drug delivery systems and bioactive molecules.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its identification, purity assessment, and quality control.
Physical Properties
Phenethyl acrylate is a colorless to pale yellow liquid with a characteristic odor.[2] Its physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-phenylethyl prop-2-enoate | PubChem |
| Synonyms | Phenethyl acrylate, PEA | PubChem |
| CAS Number | 3530-36-7 | PubChem |
| Molecular Formula | C₁₁H₁₂O₂ | PubChem |
| Molecular Weight | 176.21 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 104-106 °C at 5 mmHg | SpectraBase |
| Density | ~1.037 g/cm³ at 20 °C | CAS Common Chemistry |
| Refractive Index | ~1.509 | [3] |
| Solubility | Soluble in common organic solvents; limited solubility in water. |
Spectroscopic Analysis
Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of phenethyl acrylate.
-
¹H NMR: The proton NMR spectrum of phenethyl acrylate provides characteristic signals for the vinyl, ethyl, and phenyl protons. The vinyl protons typically appear as a set of three distinct multiplets in the range of δ 5.8-6.4 ppm. The methylene protons of the ethyl group adjacent to the oxygen atom (-O-CH₂-) are observed as a triplet around δ 4.3 ppm, while the methylene protons adjacent to the phenyl ring (-CH₂-Ph) appear as a triplet around δ 2.9 ppm. The aromatic protons of the phenyl group typically resonate as a multiplet in the region of δ 7.2-7.4 ppm.
The IR spectrum of phenethyl acrylate is characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key vibrational frequencies include:
-
C=O stretch (ester): A strong, sharp peak around 1725-1730 cm⁻¹.[9]
-
C=C stretch (alkene): A medium intensity peak around 1637 cm⁻¹.[10][11]
-
C-O stretch (ester): Strong bands in the 1180-1280 cm⁻¹ region.[9]
-
=C-H bend (alkene): Peaks in the 810-990 cm⁻¹ region.
-
C-H stretch (aromatic and aliphatic): Multiple peaks in the 2850-3100 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) of phenethyl acrylate would be expected to show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve the loss of the phenethyl group or cleavage at the ester linkage, leading to characteristic fragment ions.
Synthesis of 2-Propenoic acid, 2-phenylethyl ester
The synthesis of phenethyl acrylate can be achieved through several methods. A common and efficient laboratory and industrial-scale preparation involves the esterification of phenethyl alcohol with acrylic acid or its derivatives.
Esterification of Phenethyl Alcohol
A widely used method is the direct esterification of phenethyl alcohol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor.[2]
Workflow for the Synthesis of Phenethyl Acrylate:
Caption: General workflow for the synthesis of phenethyl acrylate via esterification.
Detailed Experimental Protocol (Example):
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a distillation setup is charged with phenethyl alcohol, an excess of acrylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).[2]
-
Reaction: The mixture is heated to a temperature of 90-120 °C with stirring. The water formed during the esterification is removed by azeotropic distillation or under vacuum to drive the reaction to completion.[2]
-
Work-up: After the reaction is complete (monitored by techniques like GC or TLC), the mixture is cooled. The excess acid is neutralized with a base solution (e.g., sodium bicarbonate). The organic layer is then washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).[2]
-
Purification: The crude product is purified by vacuum distillation to obtain pure phenethyl acrylate.[2]
Causality behind Experimental Choices:
-
Excess Acrylic Acid: Using an excess of acrylic acid helps to shift the equilibrium towards the product side, increasing the yield of the ester.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of phenethyl alcohol.
-
Polymerization Inhibitor: Acrylates are prone to polymerization at elevated temperatures. The inhibitor prevents the premature polymerization of the monomer during synthesis and purification.
-
Vacuum Distillation: Phenethyl acrylate has a relatively high boiling point. Vacuum distillation allows for its purification at a lower temperature, minimizing the risk of thermal degradation and polymerization.
Chemical Reactivity and Polymerization
The chemical reactivity of phenethyl acrylate is dominated by the acrylate functional group, which readily undergoes polymerization and addition reactions.
Polymerization
Phenethyl acrylate can be polymerized via free-radical, anionic, and controlled radical polymerization techniques to produce poly(phenethyl acrylate). The properties of the resulting polymer are influenced by the polymerization method and conditions.
Free-radical polymerization is a common method for polymerizing phenethyl acrylate, typically initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide).[5] This method is robust but offers limited control over the polymer's molecular weight and architecture.
For applications requiring well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed.[4][12] These methods allow for the synthesis of block copolymers, star polymers, and other advanced materials.[4]
Conceptual Diagram of Controlled Radical Polymerization:
Caption: Conceptual overview of ATRP and RAFT polymerization of phenethyl acrylate.
Phenethyl acrylate can be copolymerized with other vinyl monomers to tailor the properties of the resulting polymer. The tendency of monomers to copolymerize is quantified by their reactivity ratios (r₁ and r₂). For the copolymerization of phenethyl acrylate (M₁) with phenethyl methacrylate (M₂), the reactivity ratio of PEA (r₁) was estimated to be 0.280, while for PEMA (r₂) it was 2.085, indicating that PEMA is more reactive in this copolymerization.[5]
Hydrolysis
Like other esters, phenethyl acrylate is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield phenethyl alcohol and acrylic acid (or its salt).[13] The rate of hydrolysis is influenced by pH and temperature. The product has been noted for its good hydrolysis resistance in some applications.[2]
Applications in Research and Drug Development
The unique chemical structure of phenethyl acrylate makes it a valuable tool for researchers, particularly in the development of new materials and therapeutic strategies.
Polymer Chemistry and Materials Science
The primary application of phenethyl acrylate is in the synthesis of polymers with desirable properties such as high refractive index, good thermal stability, and excellent adhesive properties.[1] These polymers find use in:
-
Coatings and Adhesives: Providing enhanced durability and adhesion.[1]
-
UV-Curable Resins: As a monomer in formulations for 3D printing and coatings that cure rapidly upon exposure to UV light.[1][14]
-
Biomedical Devices: Copolymers of phenethyl acrylate have been investigated for use in applications such as intraocular lenses.[5] Acrylic polymers, in general, are used in a variety of medical devices due to their biocompatibility.[15]
Drug Development
The phenethyl group is a common structural motif in many biologically active compounds. The acrylate functionality provides a reactive handle for incorporating this moiety into larger molecules or polymer scaffolds, leading to potential applications in:
-
Anticancer Agents: Derivatives of acrylic acid and its esters, including those with phenethyl-like structures, have been synthesized and evaluated as potential anticancer agents. These compounds can be designed to target specific cellular pathways involved in cancer progression.
-
Drug Delivery Systems: Phenethyl acrylate can be polymerized or copolymerized to form nanoparticles, hydrogels, or other drug delivery vehicles.[6][16][17][18] The hydrophobic nature of the phenethyl group can be utilized to encapsulate and control the release of hydrophobic drugs.[19]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling phenethyl acrylate.
-
Hazards: Phenethyl acrylate is generally considered to be a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation. Acrylates as a class are known to be potential skin sensitizers.
-
Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. The container should be tightly sealed. Polymerization can be inhibited by the addition of a stabilizer.
Toxicity Profile: While comprehensive toxicological data specifically for phenethyl acrylate is limited in the public domain, the general toxicity of acrylates should be considered. In vitro studies on various acrylates have shown potential for clastogenicity, though this is not always observed in in vivo studies.[20][21] The genotoxicity of acrylates in vitro may be mitigated by the presence of glutathione, suggesting that in vivo metabolic processes can detoxify these compounds.[22]
Conclusion
2-Propenoic acid, 2-phenylethyl ester is a versatile monomer with a unique combination of properties derived from its aromatic and acrylate functionalities. Its well-defined synthesis, reactivity, and the tunable properties of its polymers make it a valuable compound for both materials science and drug development. For researchers and scientists, phenethyl acrylate offers a platform for creating novel materials with tailored characteristics. For drug development professionals, it represents a promising scaffold for the design of new therapeutic agents and advanced drug delivery systems. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner.
References
-
Preparation method of 2-phenylethyl acrylate. CN112079714A.
-
1H NMR spectrum of (a)HEA, (b) PHEA by bulk, (c) PHEA by γ, and (d)... - ResearchGate.
-
2-Phenylethyl methacrylate | C12H14O2 | CID 77260 - PubChem.
-
High-Performance 2-Phenylethyl Acrylate: Properties, Applications, and Synthesis - SpecialChem.
-
In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl] - PubMed.
-
Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers | Request PDF - ResearchGate.
-
State-of-All-the-Art and Prospective Hydrogel-Based Transdermal Drug Delivery Systems - MDPI.
-
2-Phenoxyethyl acrylate - Optional[1H NMR] - Spectrum - SpectraBase.
-
2-Phenylethyl acrylate, min. 92% | Polysciences, Inc.
-
Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - MDPI.
-
Method for preparing 2-phenylacrylic acid and ester thereof - Google Patents.
-
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Tokyo Chemical Industry Co., Ltd.(APAC).
-
Infrared Spectroscopy of Polymers X: Polyacrylates - Spectroscopy Online.
-
ICRTG - Matyjaszewski Polymer Group - Carnegie Mellon University.
-
Phenylethyl methacrylate - the NIST WebBook.
-
2-PHENYLETHYL ACRYLATE(3530-36-7) 1H NMR spectrum - ChemicalBook.
-
2-Phenylethyl acrylate - Optional[Raman] - Spectrum - SpectraBase.
-
Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate - Semantic Scholar.
-
Two-dimensional NMR studies of acrylate copolymers* - iupac.
-
Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC.
-
Living Radical Polymerization by the RAFT Process - A Second Update - SciSpace.
-
Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - NIH.
-
Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed.
-
Living Radical Polymerization by the RAFT Process – A Third Update - ConnectSci.
-
Acrylic Polymers in the Healthcare Industry - MDDI Online.
-
Smart Hydrogels for Advanced Drug Delivery Systems - Semantic Scholar.
-
The Role of 2-Phenylethyl Acrylate in UV-Curable Resins and Advanced Polymer Formulations - NINGBO INNO PHARMCHEM CO.,LTD.
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PubMed Central.
-
STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022 - TIJER.
-
FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. - RJPBCS. 7
-
Curing an Acrylate with FTIR Spectroscopy - AZoM.
-
Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy | Thermo Fisher Scientific.
-
2-PHENYLETHYL ACRYLATE | 3530-36-7 - ChemicalBook.
-
2-Phenylethyl acrylate - Polysciences - SpecialChem.
-
2-Ethylhexyl acrylate(103-11-7) 13C NMR spectrum - ChemicalBook.
-
hnl17_sln.html.
-
Ethyl Acrylate CAS No. 140-88-5 - ECETOC.
-
Supplementary Material (ESI) for Green Chemistry.
-
Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione - PMC.
-
Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC - NIH.
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF - ResearchGate.
-
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